molecular formula C7H3ClF2O4S B170162 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid CAS No. 142576-91-8

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Cat. No. B170162
CAS RN: 142576-91-8
M. Wt: 256.61 g/mol
InChI Key: QOVXKOPZKHCCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Chlorosulfonyl)benzoic acid” is a sulfonyl halide . It’s used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthesis of “3-(Chlorosulfonyl)benzoic acid” could involve the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .


Molecular Structure Analysis

The molecular formula of “3-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The structure of the compound is represented as ClS(O)2-N=C=O .


Chemical Reactions Analysis

“3-(Chlorosulfonyl)benzoic acid” is a sulfonyl halide and it participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Physical And Chemical Properties Analysis

“3-(Chlorosulfonyl)benzoic acid” is a white to light beige crystalline powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 402.5±28.0 °C at 760 mmHg, and a flash point of 197.2±24.0 °C .

Scientific Research Applications

Environmental Impact and Behavior of Chemical Compounds

Research on parabens, which are esters of para-hydroxybenzoic acid, highlights the importance of studying the occurrence, fate, and behavior of chemical compounds in aquatic environments. These compounds, used as preservatives in various products, have been detected in water sources and are considered emerging contaminants. Their presence in the environment, including their biodegradability and potential to form halogenated by-products, underscores the need for similar studies on compounds like 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, to understand its environmental impact and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities and Molecular Mechanisms

The pharmacological activities of gallic acid, a naturally occurring compound, including its anti-inflammatory properties, highlight the potential therapeutic applications of structurally related compounds. Understanding the molecular mechanisms underlying these activities, such as the involvement of MAPK and NF-κB signaling pathways, can guide research into similar applications for 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, particularly in exploring its pharmacological potentials (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, Meng, 2020).

Antioxidant Activity Assessment

The study of analytical methods for determining antioxidant activity, including tests like ORAC, HORAC, and DPPH, is crucial for evaluating the potential antioxidant properties of compounds. Research into the antioxidant capacity of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid could leverage these methodologies to assess its efficacy as an antioxidant, contributing to its potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Electrochemical Technology and Ionic Liquids

The progress in electrochemical technology using room-temperature ionic liquids for applications in electroplating and energy storage presents an avenue for researching the electrochemical properties of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid. Understanding its behavior in electrochemical systems could open up new applications in energy storage technologies and surface finishing processes (Tsuda, Stafford, & Hussey, 2017).

Organic Pollutant Degradation

The use of enzymes and redox mediators in the degradation of organic pollutants highlights the potential for chemical compounds to assist in environmental remediation efforts. Investigating the role that 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid might play in enhancing the efficiency of such enzymatic processes could contribute to more effective treatment strategies for organic pollutants (Husain & Husain, 2007).

Safety and Hazards

“3-(Chlorosulfonyl)benzoic acid” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-chlorosulfonyl-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)4-2-1-3(9)5(6(4)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXKOPZKHCCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391264
Record name 3-Chlorosulfonyl-2,6-difluoro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

CAS RN

142576-91-8
Record name 3-Chlorosulfonyl-2,6-difluoro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-2,6-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

95 mmol of 2,6-difluorobenzoic acid in 19 ml of chlorosulfonic acid was stirred for 2 h at 150°. The mixture was poured into 200 ml of ice and stirred for 20 min. The resulting slurry was filtered, washed with water and dried (20° overnight in the dessicator) to yield the title compound as a colorless solid. MS (m/e): 279.4 (MNa+, 81%)
Quantity
95 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.